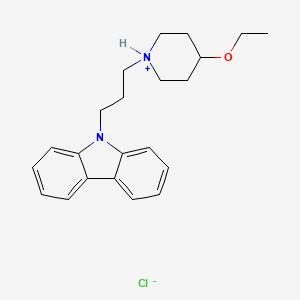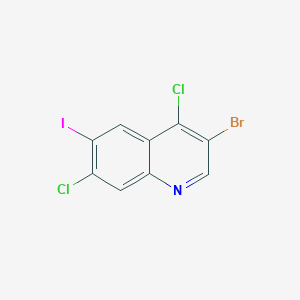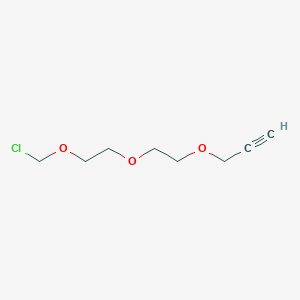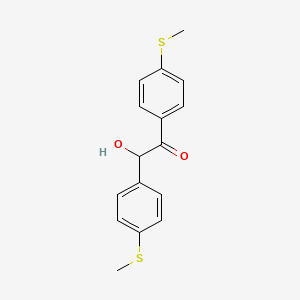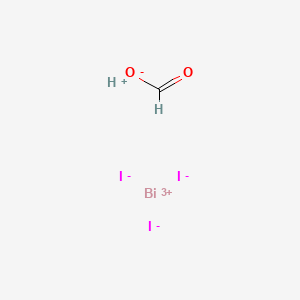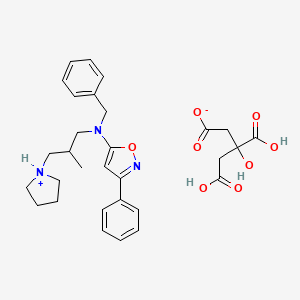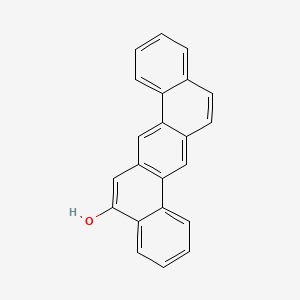
(Dichloromethylideneamino) diethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dichloromethylideneamino) diethyl phosphate is an organophosphorus compound with the chemical formula C5H11Cl2NO3P. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dichloromethylideneamino group and a diethyl phosphate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Dichloromethylideneamino) diethyl phosphate typically involves the reaction of dichloromethylamine with diethyl phosphorochloridate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
Dichloromethylamine+Diethyl phosphorochloridate→(Dichloromethylideneamino) diethyl phosphate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet demand.
Análisis De Reacciones Químicas
Types of Reactions: (Dichloromethylideneamino) diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichloromethylideneamino group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
(Dichloromethylideneamino) diethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of pesticides, flame retardants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (Dichloromethylideneamino) diethyl phosphate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- (Dichloromethylideneamino) dimethyl phosphate
- (Dichloromethylideneamino) diphenyl phosphate
- (Dichloromethylideneamino) dibutyl phosphate
Comparison: Compared to its similar compounds, (Dichloromethylideneamino) diethyl phosphate is unique due to its specific structure and properties. It offers distinct advantages in terms of reactivity, stability, and application potential. For instance, its diethyl phosphate group provides different solubility and reactivity characteristics compared to dimethyl or diphenyl analogs.
Propiedades
Número CAS |
36613-73-7 |
|---|---|
Fórmula molecular |
C5H10Cl2NO4P |
Peso molecular |
250.01 g/mol |
Nombre IUPAC |
(dichloromethylideneamino) diethyl phosphate |
InChI |
InChI=1S/C5H10Cl2NO4P/c1-3-10-13(9,11-4-2)12-8-5(6)7/h3-4H2,1-2H3 |
Clave InChI |
DNSOFUCDAOVUSH-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)ON=C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


